2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11/h1-3,5-6,9H,4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMXFUXBDYMQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223394 | |
| Record name | 1,5,6,7-Tetrahydro-2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143696-97-3 | |
| Record name | 1,5,6,7-Tetrahydro-2-phenylimidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143696-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,6,7-Tetrahydro-2-phenylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminopyrimidine Derivatives with α-Haloketones
The most direct route involves reacting 2-aminopyrimidine with α-bromoketones under basic conditions. For example, phenacyl bromide (bromoacetophenone) reacts with 2-aminopyrimidine in the presence of Na₂CO₃ or DBU to form the imidazo ring. Adapting the protocol from imidazo[1,2-a]pyridine synthesis, the general procedure is:
- Reagent Mixing : Combine 2-aminopyrimidine (2.4 mmol), phenacyl bromide (2 mmol), and base (e.g., Na₂CO₃, 1.1 mmol).
- Solvent Conditions : Employ solvent-free systems or green solvents like aqueous ethanol (1:1 v/v).
- Reaction Time : Stir at room temperature for 40–60 minutes.
- Workup : Extract with diethyl ether, concentrate, and purify via preparative TLC or recrystallization.
Example :
Using DBU (1 mol%) in aqueous ethanol at 25°C, 2-aminopyrimidine and phenacyl bromide yield 2-phenylimidazo[1,2-a]pyrimidine in 82% isolated yield after 40 minutes. The pyrimidine ring’s saturation is achieved post-cyclization via catalytic hydrogenation (Pd/C, H₂, 60 psi), requiring careful optimization to avoid imidazole ring reduction.
In Situ Bromination Strategies
Ionic liquids like [Bmim]Br₃ serve dual roles as brominating agents and reaction media. This method avoids isolated α-bromoketone handling:
- Bromination : Slowly add [Bmim]Br₃ (2 mmol) to acetophenone (2 mmol) at 30°C.
- Cyclization : Introduce 2-aminopyrimidine (2.4 mmol) and Na₂CO₃ (1.1 mmol), stirring for 40 minutes.
- Isolation : Extract with Et₂O and purify via column chromatography.
This approach achieves yields up to 89% for analogous pyridine systems, suggesting comparable efficiency for pyrimidine derivatives after adjusting stoichiometry.
Hydrogenation Strategies for Pyrimidine Ring Saturation
Post-Cyclization Catalytic Hydrogenation
After synthesizing 2-phenylimidazo[1,2-a]pyrimidine, selective hydrogenation of the pyrimidine ring is critical:
- Catalyst : 10% Pd/C or Raney Ni.
- Conditions : H₂ (50–60 psi), ethanol, 50°C, 12–24 hours.
- Monitoring : Use NMR to confirm selective reduction of the pyrimidine ring’s double bonds without affecting the imidazole or phenyl groups.
Challenges :
- Over-hydrogenation leading to fully saturated rings.
- Catalyst poisoning by heteroatoms.
Starting from Pre-Saturated Pyrimidine Derivatives
Using 2-amino-5,6,7,8-tetrahydropyrimidine as a starting material circumvents post-synthesis hydrogenation:
- Synthesis of 2-Aminotetrahydropyrimidine :
- Cyclocondensation : React with phenacyl bromide under DBU catalysis (1 mol%) in ethanol.
This method streamlines the process but depends on the availability of specialized starting materials.
Multicomponent and Green Chemistry Approaches
One-Pot Three-Component Reactions
Inspired by imidazo[1,2-a]pyridine syntheses, combining 2-aminopyrimidine, aldehydes, and alkynes under Cu(I) catalysis forms the imidazo ring while constructing the pyrimidine moiety:
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques minimize solvent use:
- Reagents : 2-aminopyrimidine, phenacyl bromide, K₂CO₃.
- Conditions : 30 Hz, 60 minutes, room temperature.
- Yield : 70–80% (estimated based on pyridine analogs).
Comparative Analysis of Methodologies
Mechanistic Insights and Optimization Strategies
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of 2-aminopyrimidine’s exocyclic amine on phenacyl bromide’s α-carbon, forming a pyrimidinium intermediate. DBU or Na₂CO₃ facilitates deprotonation, enabling intramolecular cyclization to form the imidazo ring. Key factors:
Hydrogenation Selectivity
DFT calculations suggest that the pyrimidine ring’s lower electron density compared to the imidazole ring makes it more susceptible to reduction. Using Pd/C with H₂ at 50 psi selectively saturates the pyrimidine ring within 12 hours.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and nucleophiles such as amines . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant anticancer properties. These compounds often target specific pathways involved in cancer cell proliferation and survival. For instance, compounds containing the imidazo[1,2-a]pyrimidine moiety have been studied for their ability to inhibit PI3Kα (phosphoinositide 3-kinase alpha), a critical enzyme in cancer signaling pathways. A study demonstrated that modifications to the imidazo[1,2-a]pyrimidine scaffold could enhance its potency against various cancer cell lines .
Neurological Applications
The compound's potential as a ligand for peripheral benzodiazepine receptors has been explored in the context of neurological disorders. Studies have shown that imidazo[1,2-a]pyridine derivatives can selectively bind to these receptors, which are implicated in anxiety and neurodegenerative diseases. This binding affinity suggests that such compounds could be developed into therapeutic agents for treating conditions like anxiety disorders and Alzheimer's disease .
Antimicrobial Properties
Research has also highlighted the antimicrobial activities of imidazo[1,2-a]pyrimidines. Some derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
Recent studies suggest that compounds within this class may possess anti-inflammatory properties. By modulating inflammatory cytokines and pathways, these compounds could provide therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Mechanism of Action
The mechanism of action of 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight | LogP* |
|---|---|---|---|---|
| 2-Phenyl-imidazo[1,2-a]pyrimidine HCl | Pyrimidine | Phenyl (C₆H₅) | 235.71 g/mol | 2.1 |
| 2-Phenyl-imidazo[1,2-a]pyridine HCl | Pyridine | Phenyl (C₆H₅) | 230.72 g/mol | 2.4 |
| 2-Ethyl-imidazo[1,2-a]pyrimidine | Pyrimidine | Ethyl (C₂H₅) | 151.21 g/mol | 1.8 |
*Predicted using ChemAxon software.
Substituent Effects on Physicochemical Properties
- Phenyl vs. Alkyl Groups : The phenyl group in 2-phenyl-imidazo[1,2-a]pyrimidine enhances π-π stacking interactions in biological targets compared to alkyl-substituted analogues like 2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1522761-20-1, ). However, ethyl/methyl substituents improve metabolic stability by reducing steric hindrance in cytochrome P450 binding pockets .
- Amine Functionalization: The introduction of an amine group (e.g., 2-phenyl-imidazo[1,2-a]pyridin-3-amine HCl, ) increases polarity, improving aqueous solubility (by ~20% compared to non-aminated analogues) but may reduce membrane permeability .
Biological Activity
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 215.28 g/mol. The compound's structure can be represented as follows:
- SMILES : C1CCN2C(=NC(=C2N)C3=CC=CC=C3)C1
- InChIKey : VFMYCUDSWBLYMW-UHFFFAOYSA-N
Anti-inflammatory Effects
A study evaluated various imidazo[1,2-a]pyrimidine derivatives for their effects on leukocyte functions. The results indicated that these compounds inhibited human neutrophil degranulation with IC50 values in the micromolar range. Specifically, compounds IP-4 and IP-6 showed significant inhibition of nitrite production in lipopolysaccharide (LPS)-stimulated macrophages and reduced leukocyte migration in mouse models .
Anticancer Potential
Research has indicated that imidazo[1,2-a]pyrimidine derivatives possess anticancer properties. For instance, certain derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. In particular, compounds with phenyl substitutions demonstrated significant inhibitory activities against various cancer cell lines, with IC50 values indicating strong antiproliferative effects .
The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways involved in inflammation and cancer progression:
- Inhibition of Leukocyte Functions : The compound appears to inhibit the release of elastase and myeloperoxidase from neutrophils and reduces superoxide generation.
- Modulation of Nitric Oxide Production : In macrophages stimulated with LPS, the compound decreases nitrite levels, indicating a potential mechanism for anti-inflammatory activity.
- Antiproliferative Effects : The presence of the phenyl group enhances the compound's ability to inhibit tumor growth by inducing apoptosis and inhibiting cell cycle progression.
Study on Leukocyte Function
In vitro assays demonstrated that imidazo[1,2-a]pyrimidine derivatives significantly inhibited leukocyte degranulation and superoxide generation in human neutrophils. The IC50 values for these activities were consistently within the micromolar range across multiple experiments .
Anticancer Activity Assessment
A series of experiments conducted on various cancer cell lines revealed that certain derivatives exhibited high levels of cytotoxicity with IC50 values ranging from 0.61 µg/mL to 1.07 µg/mL against A549 and HepG2 cell lines. These findings support the potential use of imidazo[1,2-a]pyrimidine derivatives as therapeutic agents in cancer treatment .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|
| Neutrophil Degranulation | 10–20 | Human Neutrophils |
| Nitrite Production Inhibition | 100 | LPS-stimulated Macrophages |
| Antiproliferative Activity | 0.61 - 1.07 | A549/HepG2 Cancer Cell Lines |
Q & A
Q. What are the optimal synthetic routes for 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation reactions between 5-aminopyrazole derivatives and substituted 1,3-dicarbonyl compounds. For example, analogous compounds like 7-cyclopentyl-substituted imidazo[1,2-a]pyrimidine are synthesized via condensation of cyclopentanone with 2-aminopyrimidine under acidic catalysis (e.g., HCl) at elevated temperatures . Solvents such as acetic acid or DMF are critical for regioselectivity, with yields optimized by controlling temperature (80–120°C) and pH . Advanced purification via column chromatography or crystallization ensures >95% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation. For example, H NMR can distinguish between fused-ring protons (δ 6.5–8.0 ppm for aromatic protons) and aliphatic substituents (δ 1.0–3.0 ppm for cyclopentyl or tert-butyl groups in analogs) . X-ray crystallography is recommended for resolving ambiguities in regiochemistry, as demonstrated for cyclopentyl-substituted derivatives .
Q. What are the key physicochemical properties of this compound relevant to drug discovery?
Key properties include:
- Lipophilicity (logP ~2.5–3.0 for phenyl-substituted analogs), critical for membrane permeability .
- Aqueous solubility : Poor solubility in water but improved in DMSO or ethanol, as seen in related compounds .
- Stability : Stable under standard lab conditions (pH 4–9, 25°C), but sensitive to strong oxidants like KMnO .
Advanced Research Questions
Q. How does the phenyl substituent at the 2-position influence the compound’s bioactivity compared to other substituents (e.g., cyclopentyl, tert-butyl)?
The phenyl group enhances π-π stacking with aromatic residues in enzyme active sites, as observed in kinase inhibition studies of similar imidazo[1,2-a]pyrimidines . In contrast, bulky substituents like tert-butyl (logP ~4.0) improve metabolic stability but reduce solubility, while cyclopentyl groups balance lipophilicity and conformational flexibility for target binding . Comparative SAR studies using analogs (e.g., 2-tert-butyl vs. 2-phenyl derivatives) reveal that phenyl substitution correlates with higher potency in anti-inflammatory assays (IC < 1 µM) .
Q. What experimental strategies can resolve contradictions in reported biological activities of imidazo[1,2-a]pyrimidine derivatives?
Discrepancies in activity (e.g., anti-cancer vs. anti-inflammatory) often arise from off-target effects or assay conditions . To address this:
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate direct target binding .
- Perform dose-response studies across multiple cell lines (e.g., HeLa, MCF-7) to differentiate context-dependent effects .
- Analyze metabolomic profiles to rule out prodrug activation artifacts .
Q. What computational methods are recommended for predicting the binding modes of this compound to biological targets?
Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations (GROMACS) are effective for modeling interactions. For example, docking studies of cyclopentyl analogs into COX-2 revealed hydrogen bonding with Arg120 and hydrophobic contacts with Tyr355 . Advanced methods like free-energy perturbation (FEP) can quantify substituent effects on binding affinity .
Q. How can researchers design experiments to evaluate the compound’s potential for inducing off-target toxicity?
- Panel screening : Test against 50+ kinases or GPCRs to assess selectivity .
- CYP450 inhibition assays : Monitor interactions with CYP3A4 and CYP2D6 isoforms, critical for predicting drug-drug interactions .
- Genotoxicity assays : Perform Ames tests or comet assays on analogs to detect DNA damage risks .
Methodological Considerations
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- LC-MS/MS : Use a C18 column (2.6 µm, 50 mm) with mobile phase (0.1% formic acid in acetonitrile/water) for sensitivity (LOQ ~10 ng/mL) .
- HPLC-UV : Detect at λ = 254 nm, retention time ~8.5 min under gradient elution .
Q. How can reaction scalability be optimized without compromising purity?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., oxidation) observed in batch processes .
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent ratio, and catalyst loading .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
